molecular formula C40H40N10O8S2 B610851 PROTAC Sirt2 Degrader-1

PROTAC Sirt2 Degrader-1

货号: B610851
分子量: 852.9 g/mol
InChI 键: GRYRXFYWVDWPQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTAC Sirt2 Degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade Sirtuin 2 (Sirt2), a NAD+-dependent deacetylase implicated in cancer, neurodegeneration, and metabolic disorders. It comprises three components:

  • Linker: Connects the target ligand to the E3 ligase ligand.
  • E3 ligase ligand: Thalidomide, which recruits cereblon (CRBN) E3 ubiquitin ligase.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC Sirt2 Degrader-1 involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

化学反应分析

Types of Reactions

PROTAC Sirt2 Degrader-1 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have varying degrees of activity and selectivity towards Sirt2 .

科学研究应用

Cell Line Studies

In studies using HeLa cells , PROTAC Sirt2 Degrader-1 was shown to induce significant degradation of Sirt2 when treated with concentrations around 10 μM for periods between 1 to 6 hours . Western blot analyses confirmed that while Sirt2 levels decreased, Sirt1 levels remained unaffected, indicating selective targeting .

Cytotoxicity and Therapeutic Potential

Research indicates that the degradation of Sirt2 through PROTAC technology leads to enhanced cytotoxic effects in cancer cell lines. For instance, studies have suggested that inhibiting Sirt2 can lead to increased apoptosis in cancer cells, providing a potential therapeutic avenue for cancers where Sirt2 is overexpressed .

Cancer Research

  • Breast Cancer : In models where Sirt2 is implicated in tumor progression, the application of this compound has been associated with reduced cell proliferation and increased apoptosis rates. This suggests a promising role for this compound in treating breast cancer where Sirt2 acts as a facilitator of malignancy .
  • Neurodegenerative Disorders : Given the role of sirtuins in neuroprotection and metabolism, targeting Sirt2 could also be beneficial in neurodegenerative diseases such as Alzheimer's disease. Preclinical models have shown that inhibiting Sirt2 can ameliorate symptoms associated with neurodegeneration .

Comparative Analysis with Traditional Inhibitors

FeatureThis compoundTraditional Sirt2 Inhibitors
MechanismInduces degradationCompetitive inhibition
SelectivityHigh (Sirt2 only)Variable
EfficacyIC50 = 0.25 μMVaries widely
Cellular EffectsPromotes apoptosisMay not induce apoptosis
Clinical PotentialHighModerate

作用机制

PROTAC Sirt2 Degrader-1 exerts its effects through the following mechanism:

相似化合物的比较

Key Properties :

  • Molecular formula: C₄₀H₄₀N₁₀O₈S₂; molecular weight: 852.94.
  • Solubility: >100 mg/mL in DMSO; storage at -20°C.
  • In vitro: Induces Sirt2 degradation in HeLa cells (IC50 = 0.25 μM).
  • In vivo: Reduces Sirt2 levels without affecting Sirt1 in preclinical models.

Comparison with Similar PROTAC Compounds

TM-P2-Thal and TM-P4-Thal (Sirt2-Targeting PROTACs)

Structure : Both utilize SirReal2 as the Sirt2 inhibitor, a linker, and thalidomide.
Mechanism : Degrade Sirt2 to inhibit its dual enzymatic activities (deacetylation and defatty-acylation), a feat unachievable with small-molecule inhibitors.
Efficacy :

  • Degrade Sirt2 efficiently in multiple cancer cell lines.
  • Enhance antiproliferative effects compared to Sirt2 inhibitors alone.
    Differentiation from PROTAC Sirt2 Degrader-1 :
  • This compound has a lower IC50 (0.25 μM vs. undisclosed values for TM-P2/P4-Thal), suggesting higher potency.
  • Both classes lack activity against Sirt1/Sirt3, ensuring isoform specificity.

PROTAC EED Degrader-1 and -2 (EZH2/PRC2-Targeting PROTACs)

Structure : Target EED, a component of the polycomb repressive complex 2 (PRC2), using EED inhibitors and CRBN ligands.
Mechanism : Indirectly inhibit EZH2 (a PRC2 subunit) by degrading EED.
Efficacy :

  • IC50 values: ~8 nM in DLBCL cell lines.
  • Inhibit PRC2 function and proliferation in EZH2-mutant cancers.
    Differentiation from this compound :
  • Targets epigenetic regulators (EZH2/PRC2) vs. metabolic enzymes (Sirt2).
  • Lower IC50 (nanomolar range) suggests higher affinity but distinct target biology.

PROTAC HK2 Degrader-1 (Hexokinase 2-Targeting PROTAC)

Structure : Combines an HK2 inhibitor, linker, and CRBN ligand.
Mechanism : Reduces glycolysis by degrading HK2, a key enzyme in the Warburg effect.
Efficacy :

  • Reduces atherosclerosis in ApoeKO mice by suppressing H3K18 lactylation and endothelial-mesenchymal transition (EndMT).
  • Maintains cell viability at 0.5 mmol/L in HCAECs.
    Differentiation from this compound :
  • Targets metabolic enzymes (HK2) vs. epigenetic regulators (Sirt2).

PROTAC EZH2 Degrader-1 (EZH2-Targeting PROTAC)

Structure : EZH2 inhibitor linked to CRBN ligand.
Mechanism : Overcomes chemoresistance in small-cell lung cancer (SCLC) by degrading EZH2.
Efficacy :

  • Synergizes with cisplatin/etoposide, reducing tumor growth in SCLC-LM mouse models (P < 0.01 vs. chemotherapy alone).
  • IC50 values for chemotherapeutics drop significantly in PROTAC-treated cells.
    Differentiation from this compound :
  • Targets oncogenic epigenetic regulators (EZH2) vs. Sirt2’s role in metabolism and aging.

Key Comparative Data

Compound Target IC50/EC50 Key Advantage Disease Model Application
This compound Sirt2 0.25 μM (Sirt2) Isoform selectivity; dual enzymatic inhibition via degradation Cancer, neurodegeneration
TM-P2/P4-Thal Sirt2 Undisclosed Inhibits both deacetylase and defatty-acylation activities Preclinical cancer models
PROTAC EED Degrader-1/-2 EED/PRC2 ~8 nM High potency; indirect EZH2 inhibition EZH2-mutant cancers
PROTAC HK2 Degrader-1 HK2 0.5 mmol/L Suppresses glycolysis and atherosclerosis Atherosclerosis
PROTAC EZH2 Degrader-1 EZH2 Undisclosed Reverses chemoresistance in SCLC SCLC leptomeningeal metastasis

生物活性

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a novel class of therapeutics designed to induce targeted protein degradation, thereby overcoming limitations associated with traditional small molecule inhibitors. Among these, PROTAC Sirt2 Degrader-1 has emerged as a significant compound due to its ability to selectively degrade SIRT2, an enzyme implicated in various cancers and metabolic disorders. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in cellular models, and potential therapeutic implications.

PROTACs function by harnessing the ubiquitin-proteasome system (UPS) to degrade specific proteins. This compound consists of three main components:

  • Ligand for SIRT2 : This component binds specifically to the SIRT2 protein.
  • E3 Ligase Recruiter : This part recruits an E3 ligase, which facilitates the ubiquitination of the target protein.
  • Linker : The linker connects the ligand and the E3 ligase recruiter, allowing for effective interaction.

Upon binding, this compound forms a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of SIRT2, effectively reducing its levels in cells .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively degrades SIRT2 in various cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in SIRT2 protein levels in MCF7 and BT549 breast cancer cells after 48 hours. The degradation was dose-dependent, with a notable effect observed at concentrations as low as 5 μM .

Comparative Analysis with Traditional Inhibitors

Traditional SIRT2 inhibitors primarily block its enzymatic activity but do not lead to degradation of the protein itself. In contrast, this compound not only inhibits the deacetylation activity of SIRT2 but also eliminates its defatty-acylation activity through complete degradation. This dual action enhances its antiproliferative effects on cancer cells compared to conventional inhibitors .

Case Studies

  • Breast Cancer Models : In studies involving MCF7 cells, this compound showed a greater reduction in cell viability compared to traditional inhibitors, suggesting enhanced cytotoxicity linked to the complete removal of SIRT2 from the cellular environment .
  • Colorectal Cancer : In colorectal cancer models, PROTACs targeting SIRT2 demonstrated potential in reducing tumor growth rates significantly when combined with other chemotherapeutic agents .

Data Table: Efficacy of this compound vs Traditional Inhibitors

CompoundIC50 (μM)MechanismEffect on Cell Viability
This compound5Protein degradationStrong
Traditional SIRT2 Inhibitor10Enzyme inhibitionModerate

Implications for Cancer Therapy

The ability of this compound to degrade SIRT2 presents significant implications for cancer therapy:

  • Targeted Therapy : By selectively degrading proteins involved in tumorigenesis, PROTACs can provide a more targeted approach compared to broad-spectrum chemotherapeutics.
  • Overcoming Resistance : Traditional inhibitors often face challenges such as drug resistance; however, by degrading the target protein entirely, PROTACs may circumvent these issues .
  • Combination Strategies : The use of PROTACs alongside existing therapies could enhance treatment efficacy and reduce side effects associated with high-dose traditional drugs.

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which PROTAC Sirt2 Degrader-1 induces Sirt2 degradation?

this compound is a heterobifunctional molecule composed of three elements: (1) a SirReal-based Sirt2 inhibitor (IC50 = 0.25 μM), (2) a linker, and (3) a cereblon (CRBN) E3 ubiquitin ligase ligand. The inhibitor binds Sirt2, while the CRBN ligand recruits the ubiquitin-proteasome system (UPS). This ternary complex triggers Sirt2 ubiquitination and subsequent proteasomal degradation. The catalytic nature of PROTACs allows sustained degradation with sub-stoichiometric drug concentrations .

Q. How can researchers confirm Sirt2 degradation efficiency in cellular models?

  • Western Blotting : Measure Sirt2 protein levels in treated vs. untreated cells (e.g., HeLa cells) using anti-Sirt2 antibodies. Include controls (e.g., DMSO or non-targeting PROTACs).
  • Cellular Viability Assays : Correlate degradation with functional outcomes (e.g., cell cycle arrest or apoptosis).
  • Selectivity Validation : Test off-target effects on Sirt1/Sirt3 via IC50 comparisons (>100 μM for Sirt1/Sirt3 vs. 0.25 μM for Sirt2) .

Q. What experimental models are suitable for studying this compound?

  • In Vitro : HeLa cells (validated in degradation studies), DLBCL cell lines (for mechanistic parallels with other PROTACs like EZH2 degraders).
  • In Vivo : Murine models of inflammatory bowel disease (IBD) to explore Sirt2's role in epithelial integrity. Note that genetic Sirt2 knockout and PROTAC-mediated degradation may yield divergent results due to partial vs. complete Sirt2 inhibition .

Advanced Research Questions

Q. How can linker optimization improve this compound efficacy?

  • Conjugation Methods : Use copper-catalyzed Huisgen cycloaddition to conjugate the SirReal ligand to the CRBN ligand via an alkyne-azide reaction.
  • Docking Studies : Analyze ternary complex formation (Sirt2-PROTAC-CRBN) to ensure proper spatial alignment. For example, hydrogen bonding between the linker and Sirt2 enhances binding stability .
  • Comparative Analysis : Benchmark against PROTACs with flexible vs. rigid linkers (e.g., PROTAC CDK2/9 Degrader-1, which uses a similar cereblon ligand) .

Q. How to resolve contradictory data on Sirt2's role in disease models (e.g., IBD)?

  • Pharmacological vs. Genetic Approaches : In IBD, Sirt2 inhibitors (TM, AGK2) protect intestinal epithelium by blocking ARF6-mediated E-cadherin endocytosis, while this compound (like genetic knockout) lacks efficacy. This suggests Sirt2’s non-catalytic roles or substrate-specific activities are critical.
  • Methodological Adjustments : Use tissue-specific Sirt2 knockdown models and substrate-selective inhibitors to dissect catalytic vs. scaffolding functions .

Q. What strategies validate the substrate-specificity of this compound in signaling pathways?

  • Pathway Analysis : Treat cells with this compound and assess downstream targets (e.g., cAMP/CREB signaling via pCREB Western blotting).
  • Rescue Experiments : Re-express wild-type or catalytically dead Sirt2 mutants to confirm on-target effects.
  • Cross-Validation : Compare results with Sirt2 inhibitors to differentiate degradation-dependent vs. inhibition-dependent phenotypes .

Q. Methodological Considerations

  • Controls : Include CRBN-null cells to confirm cereblon-dependent degradation.
  • Dosage Optimization : Titrate PROTAC concentrations to balance efficacy and toxicity (e.g., DC50 values in HT1080 cells for GPX4 degraders: 0.03 μM) .
  • Data Interpretation : Address partial degradation by combining PROTACs with inhibitors (e.g., in IBD studies) to mimic genetic knockout .

For further details, refer to studies on analogous PROTACs (e.g., PROTAC EZH2 Degrader-1 , PROTAC CDK2/9 Degrader-1 ), which provide frameworks for mechanistic and translational research.

属性

IUPAC Name

N-[4-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40N10O8S2/c1-23-15-24(2)44-40(43-23)59-22-34(53)46-39-42-18-28(60-39)17-25-7-5-8-27(16-25)57-20-26-19-49(48-47-26)14-4-3-13-41-33(52)21-58-31-10-6-9-29-35(31)38(56)50(37(29)55)30-11-12-32(51)45-36(30)54/h5-10,15-16,18-19,30H,3-4,11-14,17,20-22H2,1-2H3,(H,41,52)(H,42,46,53)(H,45,51,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYRXFYWVDWPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N10O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

852.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(2-Chlorohydroxylethyl)-6-chlorooxindole
PROTAC Sirt2 Degrader-1
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
PROTAC Sirt2 Degrader-1
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
PROTAC Sirt2 Degrader-1
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
PROTAC Sirt2 Degrader-1
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
PROTAC Sirt2 Degrader-1
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
5-(2-Chlorohydroxylethyl)-6-chlorooxindole
PROTAC Sirt2 Degrader-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。